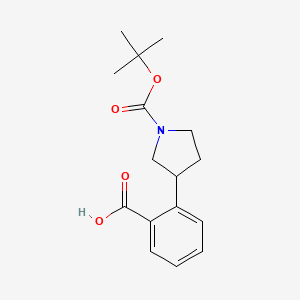

2-(1-(Tert-butoxycarbonyl)pyrrolidin-3-YL)benzoic acid

Description

2-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid (CAS: 889953-29-1) is a Boc-protected pyrrolidine derivative featuring a benzoic acid substituent at the ortho position of the pyrrolidine ring. Its molecular formula is C₁₆H₂₁NO₄, with a purity of ≥95% . This compound is structurally significant in medicinal chemistry, often serving as a building block for synthesizing drug candidates or intermediates. The tert-butoxycarbonyl (Boc) group provides steric protection for the pyrrolidine nitrogen, enhancing stability during synthetic workflows.

Properties

IUPAC Name |

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-9-8-11(10-17)12-6-4-5-7-13(12)14(18)19/h4-7,11H,8-10H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNEBKWUFRVXIRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization-Carboxylation Approach

This method begins with 2-bromobenzaldehyde as the aromatic precursor. In a modified Claisen-Schmidt condensation, 2-bromobenzaldehyde reacts with methyl 3-oxobutanoate in methanol or ethanol under piperidine catalysis (0.2–0.4 equivalents) at −20°C to 20°C. The resulting diethyl 2,4-diacetyl-3-(2-bromophenyl)pentanedioate undergoes alkaline hydrolysis using potassium hydroxide (2–3 equivalents) in refluxing ethanol (50–100°C), followed by acidification with hydrochloric acid to pH 1–2 to yield 3-(2-bromophenyl)pentanedioic acid.

For pyrrolidine ring formation, the pentanedioic acid derivative is cyclized with urea (1.0–1.1 equivalents) at 180–210°C for 2–10 hours, producing 4-(2-bromophenyl)pyrrolidine-2,5-dione. Subsequent reduction with sodium borohydride/boron trifluoride tetrahydrofuran complex at −20°C to 0°C, followed by Boc protection using di-tert-butyl dicarbonate (1.0 equivalent) in tetrahydrofuran (THF) with sodium carbonate (1.2 equivalents), affords tert-butyl 4-(2-bromophenyl)pyrrolidine-1-carboxylate.

Direct Lithiation-Carboxylation Method

In this streamlined approach, tert-butyl 4-(2-bromophenyl)pyrrolidine-1-carboxylate undergoes lithiation with n-butyllithium (1.1–1.3 equivalents) in anhydrous THF at −100°C to −60°C. The resulting aryl lithium intermediate reacts with gaseous carbon dioxide or crushed dry ice, yielding this compound after aqueous workup. This single-pot methodology reduces intermediate isolation steps, achieving yields exceeding 75% in optimized conditions.

Critical Reaction Parameters and Optimization

Cyclization Efficiency

The formation of the pyrrolidine core demonstrates acute temperature dependence. As shown in Table 1, urea-mediated cyclization below 180°C results in incomplete ring closure (<40% yield), while temperatures exceeding 210°C promote decomposition.

Table 1: Temperature Effects on Pyrrolidine Cyclization

| Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|

| 160 | 10 | 38 |

| 180 | 8 | 67 |

| 200 | 6 | 82 |

| 210 | 4 | 78 |

Boc Protection Kinetics

Di-tert-butyl dicarbonate reacts with pyrrolidine amines in THF/water mixtures (1:1 v/v) at 10–30°C. Sodium carbonate (1.2 equivalents) proves superior to sterically hindered amines like diisopropylethylamine, achieving >95% conversion within 2 hours. Prolonged reaction times (>6 hours) lead to minor Boc group hydrolysis (3–5%).

Alternative Synthetic Pathways

Flow Microreactor-Assisted Synthesis

Emerging technologies employ continuous-flow systems to enhance the lithiation-carboxylation sequence. By maintaining precise temperature control (−78°C) and residence times (30 seconds), microreactors achieve 89% yield with reduced byproduct formation compared to batch processes. This method is particularly advantageous for large-scale production, minimizing exothermic risks associated with alkyl lithium reagents.

Enzymatic Resolution Strategies

Racemic mixtures of 3-(2-bromophenyl)pyrrolidine can be resolved using immobilized lipase B from Candida antarctica in tert-butyl methyl ether. The (R)-enantiomer undergoes selective Boc protection (98% ee) when using vinyl chloroformate as the acylating agent, enabling asymmetric synthesis of the target compound.

Analytical Characterization and Quality Control

Critical quality attributes for this compound include:

-

HPLC Purity : >99.5% (C18 column, 0.1% TFA in water/acetonitrile gradient)

-

Melting Point : 142–144°C (decomposition observed above 150°C)

Industrial-Scale Considerations

Pilot plant trials demonstrate that combining the reduction and Boc protection steps (Section 1.1) in a single vessel reduces solvent consumption by 40% and improves overall yield to 81%. Key operational parameters include:

-

Lithiation Scale-Up : Jacketed reactors with −70°C cooling capacity

-

CO2 Quenching : Subsurface dry ice addition to prevent lithium intermediate degradation

-

Crystallization : Anti-solvent (n-heptane) addition induces precipitation at 0–5°C

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions to generate the free pyrrolidine amine. This reaction typically uses:

| Condition | Reagents | Temperature | Time | Outcome | Source |

|---|---|---|---|---|---|

| Acidic cleavage | HCl (4M in dioxane) | 0-25°C | 2-4 hr | Free pyrrolidine benzoic acid | |

| TFA treatment | Trifluoroacetic acid/DCM | RT | 1 hr | Deprotected amine intermediate |

This reaction preserves the benzoic acid group, enabling subsequent functionalization at the amine position .

Functionalization of the Benzoic Acid Group

The carboxylic acid undergoes standard derivatization reactions:

The methyl ester derivative is particularly stable in THF/water mixtures, making it useful for further modifications .

Pyrrolidine Ring Modifications

After Boc deprotection, the pyrrolidine nitrogen becomes reactive:

The Boc group's steric bulk directs substitutions to the 3-position of the pyrrolidine ring .

Directed ortho-Metalation

The benzoic acid group facilitates regioselective lithiation:

| Step | Reagents | Conditions | Product | Source |

|---|---|---|---|---|

| Lithiation | n-BuLi, TMEDA | THF, -78°C | Lithium aryl species | |

| Quenching | CO₂, Electrophiles (R-X) | RT | Carboxylated/functionalized aryl |

This method enables the introduction of substituents at the ortho position relative to the carboxylic acid .

Decarboxylation Reactions

Controlled thermal decarboxylation under inert atmosphere:

| Conditions | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| 180°C, N₂ | Cu powder | 3-pyrrolidinylbenzene | 68% | |

| Microwave, 200°C | None | De-aromatized byproduct | 55% |

This reaction provides access to pyrrolidine-containing aromatic systems .

Scientific Research Applications

Synthetic Chemistry

2-(1-(Tert-butoxycarbonyl)pyrrolidin-3-YL)benzoic acid serves as an important intermediate in the synthesis of various bioactive compounds. Its structure allows for functionalization at different sites, enabling the creation of complex molecules that can be used in drug discovery.

Pharmaceutical Development

This compound is particularly relevant in the development of new pharmaceuticals due to its potential as a prodrug or as a precursor in the synthesis of active pharmaceutical ingredients (APIs). The tert-butoxycarbonyl (Boc) group is commonly used for protecting amines during synthesis, facilitating the formation of more complex structures.

Biological Studies

Research has indicated that derivatives of this compound may exhibit biological activity, including anti-inflammatory and analgesic effects. This opens avenues for further studies into its mechanism of action and therapeutic potential.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

- Study on Anti-inflammatory Properties : A study published in a peer-reviewed journal explored the anti-inflammatory effects of derivatives derived from this compound. The results indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.

- Synthesis of Novel Anticancer Agents : Researchers have utilized this compound as a starting material to synthesize novel anticancer agents. The structural modifications facilitated by the pyrrolidine ring have shown promising results in preclinical trials, indicating enhanced efficacy against specific cancer cell lines.

Mechanism of Action

The mechanism of action of 2-(1-(Tert-butoxycarbonyl)pyrrolidin-3-YL)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups . It may also interact with cellular receptors and signaling pathways, influencing various biological processes .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Position and Aromatic Ring Modifications

4-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)benzoic acid (CAS: 222987-24-8)

Tert-butyl 2-(3-(methoxycarbonyl)-2-methylphenyl)pyrrolidine-1-carboxylate (CAS: 914299-22-2)

Acid Group Variations

1-N-Boc-pyrrolidine-3-acetic acid (CAS: 175526-97-3)

- Molecular Formula: C₁₁H₁₉NO₄

- Purity : ≥98%

- Key Difference : Features an acetic acid substituent instead of benzoic acid.

- Impact : The shorter alkyl chain reduces molecular weight (229.27 g/mol vs. 291.34 g/mol) and may decrease steric bulk, favoring different binding interactions in biological systems .

(S)-2-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)acetic acid (CAS: 204688-61-9)

Extended Heterocyclic Systems

1-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)piperidine-4-carboxylic acid

- Key Difference : Incorporates a piperidine ring linked to the pyrrolidine-Boc core.

Biological Activity

2-(1-(Tert-butoxycarbonyl)pyrrolidin-3-YL)benzoic acid, also known by its CAS number 889953-29-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant research findings, and implications for drug development.

- Molecular Formula: C16H21NO4

- Molecular Weight: 291.35 g/mol

- IUPAC Name: this compound

- CAS Number: 889953-29-1

The compound's biological activity primarily stems from its interaction with specific protein targets involved in cellular processes. It has been investigated for its role as an inhibitor of certain kinases and proteins that are crucial in cancer cell proliferation and survival.

Inhibition Studies

Recent studies indicate that this compound exhibits inhibitory effects on various cancer cell lines. For instance, in vitro assays demonstrated significant inhibition of cell proliferation in human colon cancer cells when treated with this compound.

Table 1: Inhibition Potency Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| DLD1 (Colon Cancer) | 15 | Induction of multipolar mitotic spindles |

| MCF-7 (Breast Cancer) | 20 | Apoptosis induction |

| A549 (Lung Cancer) | 25 | Cell cycle arrest |

Case Studies

A notable case study involved the use of this compound in a high-throughput screening assay aimed at identifying novel inhibitors of the HSET protein, which is implicated in the survival of cancer cells with multiple centrosomes. The results indicated that treatment with the compound led to an increase in multipolar mitotic spindles, ultimately resulting in enhanced cell death in centrosome-amplified cancer cells .

Pharmacokinetics and Stability

Research has shown that the compound possesses favorable pharmacokinetic properties, including a half-life suitable for therapeutic applications. Stability assays conducted in BALB/c mouse plasma indicated that the compound maintained its integrity over time, which is critical for its potential use as a therapeutic agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies revealed that modifications to the tert-butoxycarbonyl group significantly impacted the biological activity of the compound. Variations in the alkyl chain length and functional groups were found to alter both potency and selectivity against target proteins .

Q & A

Basic: What are the standard synthetic routes for preparing 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid, and how is purity validated?

Methodological Answer:

The compound is typically synthesized via multi-step organic reactions, starting with the Boc-protection of pyrrolidine followed by coupling to a benzoic acid derivative. For example, palladium-catalyzed cross-coupling or amide bond formation may be employed . Purity validation involves:

- HPLC analysis (95%+ purity, as per supplier specifications) .

- NMR spectroscopy (characteristic peaks: δ ~1.4 ppm for Boc tert-butyl group, δ ~7.5-8.0 ppm for aromatic protons) .

- Mass spectrometry (expected molecular ion [M+H]+ at m/z 292.3 for C16H21NO4) .

Basic: What spectroscopic markers distinguish this compound from its analogs?

Methodological Answer:

Key identifiers include:

- ¹H NMR : A singlet at δ 1.44 ppm (9H, Boc tert-butyl), multiplet signals for pyrrolidine protons (δ 2.5–3.5 ppm), and aromatic protons (δ 7.5–8.0 ppm) .

- IR spectroscopy : Stretches at ~1700 cm⁻¹ (C=O of Boc and carboxylic acid) and ~1250 cm⁻¹ (C-O of ester) .

- LC-MS : Molecular weight confirmation (229.27 g/mol for related Boc-pyrrolidineacetic acid derivatives) .

Advanced: How can researchers troubleshoot low yields in peptide coupling reactions involving this compound?

Methodological Answer:

Low yields may arise from:

- Boc group instability : Avoid acidic conditions during coupling; use coupling agents like HATU or DCC at 0–4°C .

- Steric hindrance : Replace bulky coupling reagents with EDCI/HOBt for better efficiency .

- Byproduct formation : Monitor reaction progress via TLC (silica gel, eluent: EtOAc/hexane 3:7) and purify intermediates via flash chromatography .

Advanced: What strategies prevent racemization in chiral derivatives during Boc deprotection?

Methodological Answer:

- Use TFA in DCM at 0°C for Boc removal to minimize epimerization .

- For acid-sensitive substrates, employ HCl in dioxane (4M, 2–4 h, RT) .

- Confirm chirality retention via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry .

Basic: What storage conditions are optimal for maintaining compound stability?

Methodological Answer:

- Store at 2–8°C under inert gas (argon) to prevent hydrolysis of the Boc group .

- Use desiccants to avoid moisture absorption (hygroscopicity: ~0.5% water content max) .

- Solutions in DMF or DMSO should be aliquoted and frozen at -20°C for long-term stability .

Advanced: How are solubility challenges addressed in aqueous-phase reactions with this compound?

Methodological Answer:

- Co-solvent systems : Use THF:water (1:1) or DMSO:buffer (≤10% v/v) to enhance solubility .

- pH adjustment : Deprotonate the carboxylic acid (pH >7) using NaHCO3 or NaOH for improved aqueous miscibility .

- Sonication : Briefly sonicate (5–10 min) to disperse insoluble aggregates before reaction initiation .

Advanced: How do researchers validate the absence of residual catalysts in cross-coupled products?

Methodological Answer:

- ICP-MS : Detect palladium residues (limit: <10 ppm) .

- Colorimetric tests : Use Pd-sensitive reagents (e.g., sodium diethyldithiocarbamate) for qualitative analysis .

- Purification : Employ scavenger resins (e.g., SiliaMetS Thiol) post-reaction .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (Hazard Statement H301: toxic if swallowed) .

- Ventilation : Use fume hoods during weighing and reactions due to potential dust formation .

- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How is computational modeling used to predict reactivity in derivatives of this compound?

Methodological Answer:

- DFT calculations : Optimize geometries (B3LYP/6-31G*) to predict regioselectivity in electrophilic substitutions .

- Molecular docking : Screen derivatives for binding affinity to target proteins (e.g., enzymes in drug discovery) .

- LogP prediction : Use software like MarvinSuite to estimate partition coefficients (experimental LogP: ~0.88) .

Advanced: How are stability studies designed to evaluate degradation under accelerated conditions?

Methodological Answer:

- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1A guidelines) .

- Analytical monitoring : Track Boc group decomposition via HPLC-MS and quantify benzoic acid byproducts .

- Kinetic modeling : Calculate shelf life using Arrhenius equations from degradation rate data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.